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Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- is a chemical compound with the molecular formula C22H18ClN3O2S and a molecular weight of 465.93 g/mol. This compound appears as a white to off-white powder and has a melting point ranging from 242°C to 246°C. It is soluble in dimethyl sulfoxide, water, and ethanol . The compound functions primarily as a selective and potent inhibitor of glycogen synthase kinase 3, an important serine/threonine protein kinase involved in various cellular processes such as metabolism, cell survival, and differentiation.
These reactions are essential for modifying the compound for various applications in research and drug development.
The synthesis of Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- typically involves several steps:
Characterization techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.
Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- has various applications in scientific research:
Studies on the interactions of Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- reveal its effects on various signaling pathways influenced by glycogen synthase kinase 3. Investigating these interactions helps elucidate its mechanism of action and potential synergistic effects when combined with other therapeutic agents.
Several compounds share structural similarities with Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)-. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Aminobenzenesulfonamide | C6H8N2O2S | Basic structure without indole moiety; used in various pharmaceutical applications. |
| N-(3-Chloro-1H-indol-7-yl)benzenesulfonamide | C15H14ClN3O2S | Lacks amino substitution; exhibits different biological activities. |
| 4-(Aminomethyl)-N-(3-chloro-1H-indol-7-yl)benzene sulfonamide | C15H14ClN3O2S | Contains an additional aminomethyl group; potential for different pharmacological properties. |
Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- stands out due to its specific inhibition of glycogen synthase kinase 3 and its unique structural features that confer distinct biological activities compared to these similar compounds.